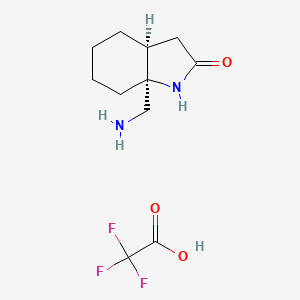
(3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C11H17F3N2O3 and its molecular weight is 282.263. The purity is usually 95%.
BenchChem offers high-quality (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
A study by Mphahlele (2018) focused on the crystal structure and hydrogen bonding of indole derivatives, including compounds with trifluoroacetic acid. The research utilized techniques like X-ray crystallography and density functional theory (DFT) to characterize the molecular structure of these compounds, providing insight into their potential applications in scientific research (Mphahlele, 2018).
Synthesis and Anticancer Activity
Research by Mandadi et al. (2021) explored the synthesis of novel amide tagged trifluoromethyl indole derivatives and their potential anticancer activity. The study involved synthesizing compounds and testing their efficacy against various human cancer cell lines, demonstrating the potential of these compounds in cancer research (Mandadi et al., 2021).
Pharmacological Screening
A study by Rubab et al. (2017) involved the synthesis and pharmacological screening of indole derivatives, including their potential as antibacterial agents and enzyme inhibitors. This research contributes to understanding the broader applications of indole derivatives in the field of pharmacology and therapeutics (Rubab et al., 2017).
Novel Synthesis of Indole Derivatives
Tomioka et al. (2007) discussed an approach to synthesizing indole derivatives, which is relevant to the chemical study of compounds like (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one. These synthesis methods are crucial in developing new compounds for various research applications (Tomioka et al., 2007).
Antimicrobial and Antitubercular Activity
Research by Radhakrishnan et al. (2020) focused on the synthesis of Schiff bases derived from indole groups and their antimicrobial and antitubercular activities. This study highlights the significance of indole derivatives in developing new antimicrobial agents (Radhakrishnan et al., 2020).
Synthesis of Indole-Benzimidazole Derivatives
Wang et al. (2016) conducted research on the synthesis of novel indole-benzimidazole derivatives, contributing to the field of synthetic chemistry and highlighting the versatility of indole compounds in creating new chemical entities (Wang et al., 2016).
Antiproliferative Properties
A study by Fawzy et al. (2018) explored the synthesis of new indole derivatives and their antiproliferative properties against cancer cell lines, emphasizing the potential of these compounds in cancer research and treatment (Fawzy et al., 2018).
Propiedades
IUPAC Name |
(3aS,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.C2HF3O2/c10-6-9-4-2-1-3-7(9)5-8(12)11-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)/t7-,9+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALGUFHBKFHIGG-DKXTVVGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2([C@@H](C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


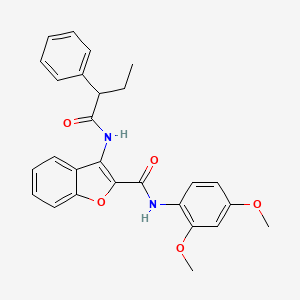



![N-(3-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2355872.png)
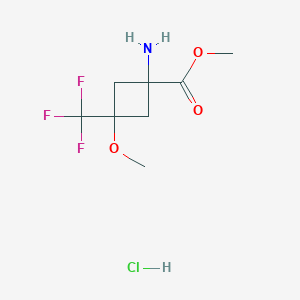
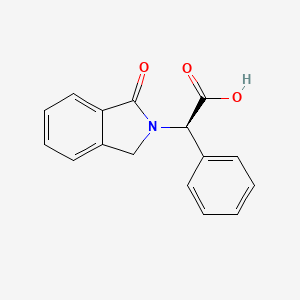
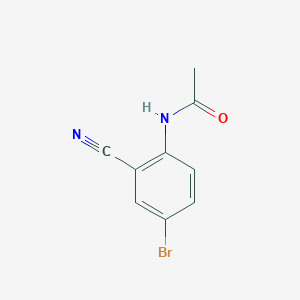
![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2355880.png)
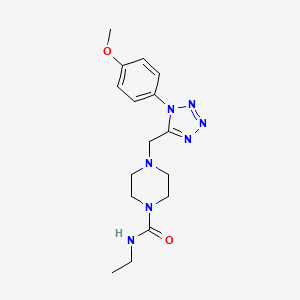
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)
![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)